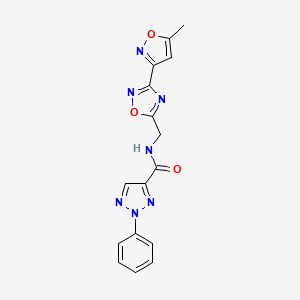

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Description

This compound is a heterocyclic hybrid featuring a 1,2,4-oxadiazole core linked to a 5-methylisoxazole moiety via a methyl bridge, further conjugated to a 2-phenyl-2H-1,2,3-triazole-4-carboxamide group.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOSBNSDIZMTIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

It is known that the compound’s supramolecular architectures are highly dependent on the side-chain substituents. The presence of isoxazole substituents can impact polymorph formation.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as solvents and flexibility. For instance, the presence of DMSO resulted in the formation of a solvate form of the compound, where the solvent molecule disrupted amide-amide interactions.

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article details its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

| Property | Details |

|---|---|

| Molecular Formula | C15H14N4O3 |

| Molecular Weight | 298.302 g/mol |

| Purity | Approximately 95% |

Its structure consists of an isoxazole ring, an oxadiazole ring, and a phenylacetamide moiety, contributing to its diverse biological activities. The presence of the amide group enhances solubility and bioavailability, which are critical for pharmacokinetic properties.

Anticancer Properties

Preliminary studies indicate that N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenylacetamide exhibits significant anticancer potential. The isoxazole family is known for its anti-inflammatory and anticancer properties. The compound has shown promise in various biological assays where it may influence cellular signaling pathways and metabolic processes .

Cytotoxicity Studies:

In vitro assays have demonstrated that derivatives of compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have shown GI50 values ranging from 1.4 to 4.2 µM against the NCI-60 cell panel .

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. The unique combination of functional groups allows for various non-covalent interactions (e.g., hydrogen bonds and π-π stacking), which modulate the activity of target molecules. This interaction can lead to the inhibition of tumor growth and proliferation .

Synthesis Routes

The synthesis of N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(pyridin-3-yl)acetamide typically involves multi-step organic reactions:

- Formation of the Isoxazole Ring: Synthesized via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

- Formation of the Oxadiazole Ring: Often formed through cyclization of a hydrazide with a nitrile.

- Coupling Reactions: The intermediates are coupled using a suitable linker under basic conditions .

Study on Antiproliferative Activity

A recent investigation evaluated the antiproliferative activity of new imidazo[2,1-b][1,3,4]thiadiazole compounds against pancreatic cancer cells (SUIT-2, Capan-1). These studies revealed that similar nitrogen heterocyclic systems exhibit promising anticancer properties with IC50 values in the submicromolar range .

Research on Antiviral Activity

Further research into related compounds showed antiviral activity against Coxsackievirus B3 Nancy. Modifications to the isoxazole ring significantly influenced antiviral activity, suggesting potential therapeutic applications beyond oncology .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycles and Substituent Analysis

The compound’s uniqueness lies in its combination of three heterocycles: isoxazole, oxadiazole, and triazole. Below is a comparative analysis with structurally related analogs from the evidence:

Key Observations:

Substituent Effects : The phenyl group in the target compound increases hydrophobicity relative to thiophene in ’s analog, which may influence membrane permeability or protein-binding pocket interactions.

Synthetic Complexity : The target compound likely requires advanced coupling strategies (e.g., Huisgen cyclization for triazole formation), whereas ’s analog uses simpler Oxone®-mediated isoxazole synthesis .

Physicochemical and Pharmacokinetic Predictions

- Solubility : The carboxamide and triazole groups may improve aqueous solubility compared to ’s sulfanyl-pyrazole derivative, which lacks polar termini.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.